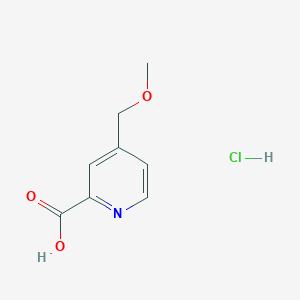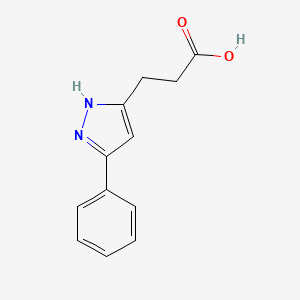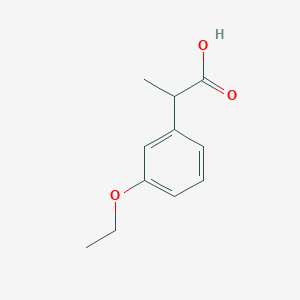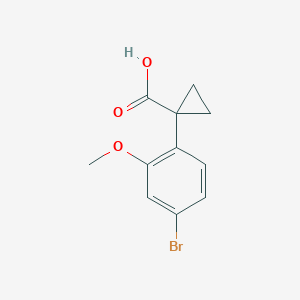
2-(Benzofuran-5-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzofuran-5-yl)propan-2-amine, also known as 5-APB, is a psychoactive compound belonging to the benzofuran class. It is structurally related to amphetamines and has stimulant and hallucinogenic properties. This compound has gained attention due to its use as a recreational drug, often marketed as a "legal high" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-5-yl)propan-2-amine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including large-scale reactions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuran-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation and nitration reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated benzofuran derivatives.
Scientific Research Applications
2-(Benzofuran-5-yl)propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzofuran-5-yl)propan-2-amine involves its interaction with monoamine transporters and receptors in the brain. It acts as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in stimulant and hallucinogenic effects .
Comparison with Similar Compounds
Similar Compounds
6-(2-Aminopropyl)benzofuran (6-APB): Another benzofuran derivative with similar psychoactive properties.
3,4-Methylenedioxyamphetamine (MDA): A compound with similar effects on monoamine transmission.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its stimulant and empathogenic effects.
Uniqueness
2-(Benzofuran-5-yl)propan-2-amine is unique due to its specific substitution pattern on the benzofuran ring, which influences its pharmacological profile and potency . It is more potent than MDA and MDMA in evoking transporter-mediated release of monoamines .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(1-benzofuran-5-yl)propan-2-amine |
InChI |
InChI=1S/C11H13NO/c1-11(2,12)9-3-4-10-8(7-9)5-6-13-10/h3-7H,12H2,1-2H3 |
InChI Key |
UXPZMKMQSPMYDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


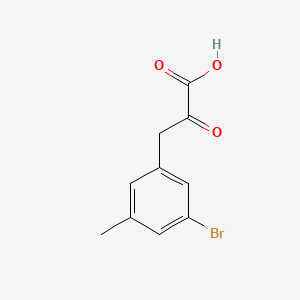

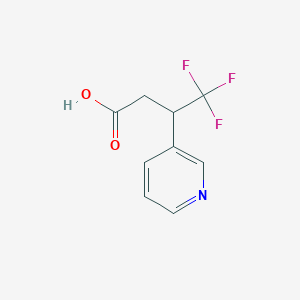
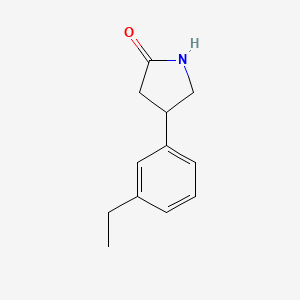
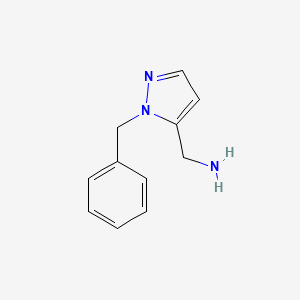

![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)
